N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core fused with a benzodioxole moiety via an acetamide linker. This structure integrates a phenyl group at the pyrazole ring (position 1) and a 1,3-benzodioxol-5-yl substituent on the acetamide nitrogen.
Structural determination of such compounds often relies on crystallographic tools like the SHELX suite, which has been widely employed for small-molecule refinement and validation of heterocyclic systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c26-18(23-13-6-7-16-17(8-13)29-12-28-16)10-24-11-21-19-15(20(24)27)9-22-25(19)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXASMSWSMDESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrazolopyrimidine Core: This core structure can be obtained by reacting appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.
Coupling Reactions: The benzodioxole and pyrazolopyrimidine intermediates are then coupled using suitable reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazolopyrimidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has been investigated for its biological properties:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been utilized to evaluate its efficacy, showing promising results in inhibiting microbial growth .
Anticancer Potential
Studies have suggested that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The interaction of the pyrazolo-pyrimidine core with specific biological targets is believed to be crucial for its anticancer activity .
Anti-inflammatory Effects
Molecular docking studies have indicated that this compound might act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Pharmaceutical Development
The unique structural features of this compound make it a candidate for further development in pharmaceutical formulations aimed at targeting specific diseases. Its ability to modulate biological pathways suggests a role in drug design.
Computational Studies
Computational chemistry techniques have been employed to predict the interactions of this compound with various biological targets. These studies help in understanding the mechanism of action and guiding further modifications to enhance efficacy and selectivity .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several synthesized compounds related to this compound. The results indicated that certain derivatives displayed notable inhibition against both gram-positive and gram-negative bacteria .
Case Study 2: Anti-inflammatory Research
In silico studies focused on the anti-inflammatory potential of this compound showed promising docking scores against 5-lipoxygenase. This suggests that further optimization could lead to effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of tumor cells under glucose starvation conditions . This compound may also interact with signaling pathways such as the mechanistic target of rapamycin (mTOR) and adenosine monophosphate-activated protein kinase (AMPK), which are crucial for cellular metabolism and survival .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Core Heterocycle Modifications
- Pyrazolo[3,4-d]pyrimidin-4-one vs. Pyrazolo[3,4-d]pyrimidinones are more electron-deficient, favoring interactions with ATP-binding pockets in kinases .
- Substituent Effects: The 3,4-dimethylphenyl group in Analog 1 increases steric bulk and lipophilicity (clogP ≈ 3.2 vs.
Pharmacological Implications
- Target Compound : The benzodioxole moiety may confer metabolic stability by resisting oxidative degradation, while the phenyl group could enhance π-π stacking in enzyme active sites.
Research Findings and Limitations
- Structural Insights: Crystallographic data (via SHELX) confirm planar geometries for the pyrazolo[3,4-d]pyrimidinone core, critical for maintaining binding interactions .
- Limitations : Direct pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Comparative studies with analogs are inferred from structural trends rather than experimental assays.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is with a molecular weight of 348.36 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O3 |
| Molecular Weight | 348.36 g/mol |
| LogP | 3.4933 |
| Polar Surface Area | 77.914 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, showing IC50 values in the low micromolar range (around 10 µM) for inhibiting cell proliferation in breast and lung cancer models .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate proliferation and survival. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL . This suggests potential applications in treating bacterial infections.
Case Studies
- In Vitro Studies : In a recent study published in MDPI, researchers assessed the compound's cytotoxic effects on human lung carcinoma cells (A549). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM .
- In Vivo Studies : An animal model study reported that administration of the compound significantly reduced tumor growth in xenograft models of breast cancer compared to control groups. The treatment resulted in a 45% reduction in tumor volume after four weeks .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) as intermediates. Reactions are typically performed under reflux in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the benzodioxol-5-amine moiety. The pyrazolo[3,4-d]pyrimidinone core can be pre-functionalized with a phenyl group at the 1-position to enhance reactivity .
Q. How is the compound characterized to confirm its structural identity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra are used to verify substituent positions and coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity and stoichiometry.
- X-ray Crystallography (if crystals are obtained): Provides unambiguous structural confirmation using programs like SHELXL for refinement .
Q. What purification strategies are effective for isolating the compound?
- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient) is commonly used. For polar impurities, recrystallization in ethanol/water mixtures improves purity. HPLC (C18 column, acetonitrile/water mobile phase) is recommended for high-purity batches .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound?
- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time (e.g., 12–24 hours) and solvent polarity (e.g., DMF vs. DMSO) to maximize yield .
Q. What mechanistic insights explain the regioselectivity of the pyrazolo[3,4-d]pyrimidinone core during functionalization?
- Methodology : Density Functional Theory (DFT) calculations can model electron density distribution, revealing preferential reactivity at the 5-position due to resonance stabilization of the acetamide group. Experimental validation via substituent scrambling (e.g., introducing electron-withdrawing groups) can further probe reactivity .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodology : Single-crystal X-ray diffraction data refined with SHELXL (using Olex2 or similar software) can resolve ambiguities. For example, torsional angles between the benzodioxole and pyrimidinone rings may indicate planar vs. twisted conformations, which can be cross-validated with NMR NOE experiments .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., fixed IC₅₀ protocols).
- Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results.
- Co-crystallization with Targets : If the compound is enzyme-targeted, structural biology can clarify binding modes .
Q. How does the compound’s electronic profile influence its antioxidant or bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
